(Z)-3-(Tributylstannyl)prop-2-en-1-ol, also known by its CAS number 74141-13-2, is an organotin compound characterized by the presence of a tributylstannyl group attached to a prop-2-en-1-ol backbone. This compound is a colorless liquid primarily utilized in organic synthesis and as a building block for pharmaceuticals and agrochemicals. Its molecular formula is C15H32OSn, and it has a molecular weight of 361.2 g/mol. The compound is classified under organometallic compounds due to the presence of tin, which imparts unique chemical properties that are exploited in various synthetic applications.
Methods: The synthesis of (Z)-3-(Tributylstannyl)prop-2-en-1-ol typically involves the reaction of allyl alcohol with tributyltin hydride in the presence of a catalyst, often a palladium-based catalyst. This method allows for the selective addition of the tributylstannyl group to the double bond of allyl alcohol, yielding the desired product.
Technical Details:
Industrial production follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability.
The molecular structure of (Z)-3-(Tributylstannyl)prop-2-en-1-ol can be represented by its canonical SMILES notation: CCCC[Sn](CCCC)(CCCC)C(=CCO)C
. The structural features include:
(Z)-3-(Tributylstannyl)prop-2-en-1-ol participates in various chemical reactions, including:
The mechanism of action for (Z)-3-(Tributylstannyl)prop-2-en-1-ol involves its role as an electron donor in various chemical transformations. The tributylstannyl group can stabilize reactive intermediates through electron donation, facilitating processes such as oxidative addition and reductive elimination during reactions. This behavior allows the compound to participate effectively in forming new chemical bonds and modifying existing structures .
Property | Value |
---|---|
Boiling Point | Not specified |
Density | Not specified |
Solubility | Soluble in organic solvents |
The compound is considered hazardous, classified as dangerous goods under IATA standards due to its toxicity .
(Z)-3-(Tributylstannyl)prop-2-en-1-ol has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: